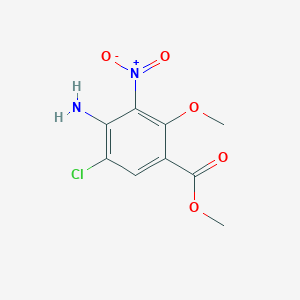

Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate

Description

Properties

IUPAC Name |

methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O5/c1-16-8-4(9(13)17-2)3-5(10)6(11)7(8)12(14)15/h3H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHQKJDKMQBJBML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1C(=O)OC)Cl)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80477514 | |

| Record name | 4-Amino-5-chloro-2-methoxy-3-nitro-benzoic Acid Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

457947-61-4 | |

| Record name | 4-Amino-5-chloro-2-methoxy-3-nitro-benzoic Acid Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method 1: Sulfuric Acid-Catalyzed Esterification and Deprotection

This two-step protocol begins with 4-acetylamino-5-chloro-2-methoxy-3-nitrobenzoic acid methyl ester (CAS 126463-85-2) as the starting material.

Reaction Mechanism and Conditions

In the first stage, the acetyl-protected amine undergoes acidic deprotection. A mixture of the starting material (15.0 g, 49.7 mmol) and concentrated sulfuric acid (6 mL) in methanol (100 mL) is refluxed for 7 hours. The sulfuric acid catalyzes both the hydrolysis of the acetyl group and the esterification of any free carboxylic acid intermediates. After concentration, the residue is neutralized with saturated aqueous sodium bicarbonate, extracted with ethyl acetate, and purified to yield the target compound as a yellow solid (12.8 g, 99% yield).

Key Advantages :

Optimization Insights

-

Solvent Choice : Methanol’s polarity facilitates protonation of the acetyl group, accelerating hydrolysis.

-

Temperature Control : Reflux conditions (≈65°C) balance reaction rate and decomposition risks.

-

Neutralization Precision : Gradual addition of NaHCO₃ prevents excessive exothermicity, preserving product integrity.

Method 2: Direct Chlorination of Methyl 4-Amino-2-Methoxybenzoate

This alternative approach starts with methyl 4-amino-2-methoxybenzoate (CAS 4093-31-6), employing iodobenzene dichloride (PhICl₂) as the chlorinating agent.

Reaction Protocol

A solution of the starting material (3.62 g) in anhydrous tetrahydrofuran (100 mL) is treated with PhICl₂ (1.62 g) at 0–5°C for 4 hours, followed by stirring at ambient temperature for 2 hours. After concentration, the crude product is extracted with ethyl acetate, washed with HCl and NaHCO₃, and recrystallized from methanol to afford the title compound (2.49 g, 72% yield).

Key Advantages :

Limitations and Challenges

-

Moderate yield (72%) due to competing dichlorination or overoxidation.

-

Cost : PhICl₂ is more expensive than Cl₂ gas, impacting scalability.

Comparative Analysis of Methodologies

Critical Observations :

-

Method 1’s pre-chlorinated starting material eliminates the need for hazardous chlorination steps, enhancing safety and reproducibility.

-

Method 2, while less efficient, offers flexibility for derivatives requiring late-stage chlorination.

Industrial-Scale Adaptations and Process Economics

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

Nucleophiles: Amines, thiols, alkoxides.

Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Major Products

Reduction: Methyl 4-amino-5-chloro-2-methoxy-3-aminobenzoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-amino-5-chloro-2-methoxy-3-nitrobenzoic acid.

Scientific Research Applications

Chemistry

Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate serves as an intermediate in organic synthesis . Its functional groups facilitate further chemical modifications, making it a versatile building block for creating more complex organic molecules.

Biology

In biological research, this compound is utilized in studies involving enzyme inhibition and protein binding . Its structural features enable it to interact with various biological targets, thereby influencing cellular pathways.

Medicine

Research into its potential as a pharmaceutical intermediate is ongoing. Derivatives of this compound may exhibit biological activity that could be harnessed for therapeutic purposes. Notably, it has shown promising cytotoxic effects against cancer cell lines , indicating potential applications in cancer therapy.

Recent studies have highlighted the cytotoxicity of this compound against various cancer cell lines:

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | MCF-7 | 0.056 | 19.3 |

| This compound | MDA-MB-231 | 0.023 | 3.7 |

The compound exhibited an IC50 value of 0.056 µM against MCF-7 cells, indicating strong antiproliferative activity. The selectivity index suggests that it preferentially affects cancer cells over normal cells.

The mechanism of action may involve modulation of specific signaling pathways associated with cancer cell proliferation and survival. Compounds with similar structures often act as inhibitors of key enzymes involved in tumor growth, such as epidermal growth factor receptor tyrosine kinase (EGFR-TK).

Structure–Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components:

Table 2: Structure–Activity Relationship Insights

| Structural Feature | Influence on Activity |

|---|---|

| Amino Group | Increases receptor binding affinity |

| Chloro Substituent | Enhances lipophilicity |

| Methoxy Group | Modulates solubility and permeability |

These insights into SAR are crucial for designing more effective derivatives for therapeutic applications.

Case Studies

In a clinical evaluation involving various benzamide derivatives, this compound was noted for its dual action as both a dopamine D2 receptor antagonist and a serotonin 5-HT3 receptor antagonist. This dual mechanism may provide therapeutic benefits for conditions such as nausea related to chemotherapy.

Mechanism of Action

The mechanism of action of Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows it to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Scores

Evidence from structural similarity analyses (Table 1) highlights key analogs:

Table 1: Structural Analogs and Similarity Scores

| Compound Name | CAS Number | Similarity Score | Key Structural Differences |

|---|---|---|---|

| Methyl 5-chloro-2-hydroxy-3-nitrobenzoate | 30880-72-9 | 0.89 | Hydroxy group replaces methoxy at position 2 |

| 3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid | 63603-09-8 | 0.80 | Phenoxy-methyl chain replaces amino at position 4 |

| Methyl 4-chloro-3-methoxy-5-nitrobenzoate | 616-82-0 | 0.78 | Methoxy and nitro groups swapped (positions 3/5) |

Key Observations:

However, the hydroxy group could also render the compound more susceptible to oxidation compared to the methoxy analog.

This structural variation may limit its utility in reactions requiring amine-directed functionalization .

Methyl 4-chloro-3-methoxy-5-nitrobenzoate (0.78 similarity):

- The transposition of nitro and methoxy groups (positions 3 and 5) modifies the electron density distribution. The nitro group at position 5 may increase para-directed electrophilic substitution reactivity compared to the original compound .

Amino vs. Hydroxy Substituents

- Amino Group (NH₂): Present in the target compound, this group facilitates electrophilic aromatic substitution and can act as a directing group in synthesis.

- However, it may reduce stability under acidic conditions .

Methoxy vs. Chloro Substituents

- Methoxy Group (OCH₃): Electron-donating nature stabilizes the aromatic ring via resonance, influencing reaction pathways. For example, methoxy groups in pesticides like metsulfuron methyl ester () enhance herbicidal activity by improving membrane permeability.

- Chloro Group (Cl): The electron-withdrawing chloro substituent at position 5 in the target compound may increase electrophilicity, favoring nucleophilic aromatic substitution reactions. This is critical in agrochemical design, as seen in chloro-substituted triazine herbicides ().

Biological Activity

Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate (also referred to as a derivative of the benzamide family) has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article delves into its synthesis, structure-activity relationships, and various biological evaluations, including cytotoxicity and antiproliferative effects.

Chemical Structure and Synthesis

This compound is characterized by a complex molecular structure that includes an amino group, a chloro substituent, and methoxy and nitro groups attached to a benzoate framework. The synthesis of this compound typically involves multi-step organic reactions, including nitration and subsequent substitution reactions to introduce the desired functional groups.

1. Cytotoxicity and Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance, research has shown that it can inhibit the proliferation of breast cancer cell lines such as MCF-7 and MDA-MB-231.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | MCF-7 | 0.056 | 19.3 |

| This compound | MDA-MB-231 | 0.023 | 3.7 |

The compound exhibited an IC50 value of 0.056 µM against MCF-7 cells, indicating strong antiproliferative activity. The selectivity index further highlights its potential as a therapeutic agent, suggesting that it preferentially affects cancer cells over normal cells.

The mechanism by which this compound exerts its biological effects may involve the modulation of specific signaling pathways associated with cancer cell proliferation and survival. Studies suggest that compounds with similar structures often act as inhibitors of key enzymes involved in tumor growth, such as epidermal growth factor receptor tyrosine kinase (EGFR-TK) .

Structure–Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by its structural components. The presence of the amino group is critical for enhancing receptor binding affinity, while the chloro and methoxy groups contribute to its lipophilicity and overall pharmacokinetic properties.

Table 2: Structure–Activity Relationship Insights

| Structural Feature | Influence on Activity |

|---|---|

| Amino Group | Increases receptor binding affinity |

| Chloro Substituent | Enhances lipophilicity |

| Methoxy Group | Modulates solubility and permeability |

Case Studies

In a recent clinical evaluation involving various benzamide derivatives, this compound was highlighted for its dual action as both a dopamine D2 receptor antagonist and a serotonin 5-HT3 receptor antagonist . This dual mechanism may provide therapeutic benefits for conditions such as nausea related to chemotherapy.

Q & A

Q. What are the optimized synthetic routes for Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate, and how can regioselectivity challenges be addressed during nitro group introduction?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzoate scaffold. A common approach is:

Regioselective nitration : Introduce the nitro group at position 3 using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to favor meta/para selectivity .

Chlorination : Electrophilic chlorination (e.g., Cl₂/FeCl₃) at position 5, guided by the directing effects of adjacent groups like methoxy.

Amination : Reduce the nitro group at position 4 to an amine via catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl, ensuring protection of other reactive sites (e.g., methoxy) to avoid side reactions .

Key Challenge: Competing regioselectivity during nitration can be mitigated by steric and electronic directing groups. For example, methoxy at position 2 directs nitration to position 3 via resonance stabilization .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and how can conflicting NMR data be resolved?

Methodological Answer:

- ¹H/¹³C NMR : Assign signals based on substituent effects:

- IR Spectroscopy : Confirm functional groups via N-H stretch (~3300 cm⁻¹), C=O ester (~1720 cm⁻¹), and NO₂ asymmetric stretch (~1520 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of –OCH₃ or –NO₂).

Data Conflict Resolution: Cross-reference with synthetic intermediates (e.g., methyl 4-nitrobenzoate derivatives) and use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What are the key stability considerations for this compound under varying pH and temperature conditions?

Methodological Answer:

- pH Sensitivity : The amino group is prone to protonation/deprotonation; avoid strongly acidic (pH <2) or basic (pH >10) conditions to prevent hydrolysis of the ester moiety .

- Thermal Stability : Decomposition occurs above 150°C; store at 2–8°C under inert atmosphere (N₂/Ar) to minimize oxidation of the amino group.

- Light Sensitivity : Nitro groups can undergo photolytic degradation; use amber vials and minimize UV exposure .

Advanced Research Questions

Q. How does the electronic influence of the nitro and amino groups in this compound affect its reactivity in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:

- Nitro Group : Strong electron-withdrawing meta-director activates the ring for NAS at positions ortho/para to itself. In this compound, position 5 (chloro-substituted) is deactivated, while position 6 (relative to nitro) may undergo substitution if sterically accessible .

- Amino Group : Electron-donating para-director competes with nitro’s effects. Use protecting groups (e.g., acetylation) during NAS to prevent undesired side reactions at the amino site .

Experimental Design: Conduct kinetic studies with varying nucleophiles (e.g., –OH, –NH₂) in polar aprotic solvents (DMF/DMSO) to map substituent effects .

Q. What in vitro models are appropriate for assessing the biological activity of this compound in serotonin receptor modulation studies?

Methodological Answer:

- Cell-Based Assays : Use HEK-293 cells transfected with human 5-HT₄ receptors to measure cAMP production via ELISA, comparing the compound’s efficacy to known agonists (e.g., mosapride) .

- Radioligand Binding : Compete with [³H]GR113808 (a 5-HT₄ antagonist) in guinea pig hippocampal membranes to determine binding affinity (Kᵢ) .

- Functional Selectivity : Test cross-reactivity with other serotonin receptor subtypes (5-HT₃, 5-HT₁A) to evaluate specificity .

Q. How can this compound serve as a precursor in the synthesis of triazolo-thiadiazine derivatives for antimicrobial studies?

Methodological Answer:

- Intermediate Functionalization : React the amino group with 4-chloro-3,5-dimethylpyrazole-1-carbonyl chloride to form an acylated derivative, which undergoes cyclocondensation with thiosemicarbazide to yield triazolo-thiadiazines .

- Antimicrobial Screening : Test derivatives against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination). Correlate substituent effects (e.g., chloro vs. methoxy) with activity .

Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?

Methodological Answer:

- Batch Consistency : Verify synthetic reproducibility by analyzing multiple batches via HPLC (>98% purity threshold) .

- Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., B3LYP/6-31G* basis set) to identify misassignments .

- Cross-Lab Collaboration : Share raw spectral data (e.g., JCAMP-DX files) through platforms like PubChem to harmonize interpretations .

Q. What role does this compound play in the development of fluorescent probes for cellular imaging?

Methodological Answer:

- Derivatization : Introduce fluorophores (e.g., dansyl chloride) at the amino group via amide coupling. The nitro group stabilizes the excited state, enhancing Stokes shift .

- Cellular Uptake Studies : Use confocal microscopy to track probe localization in live HeLa cells, comparing uptake efficiency with control compounds lacking the chloro-methoxy motif .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.